2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
Description
Molecular Formula: C₁₁H₁₂N₂O₂S Molecular Weight: 236.29 g/mol CAS Numbers: 1530793-63-5 (racemic) and 2749963-99-1 (S-enantiomer) . Structure: Features a bicyclic tetrahydrobenzo[b]thiophene core with a cyano group at position 3, a methyl group at position 4, and a carboxylic acid substituent at position 2. The rigid bicyclic system and polar functional groups contribute to its role as a synthetic intermediate in pharmaceuticals and materials science . Storage: Requires storage at 2–8°C in a dark, dry, inert atmosphere to prevent degradation . Hazards: Classified with warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
IUPAC Name |
2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITRDERXWQUMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Cyclization Approaches
The most widely reported method involves a multi-step sequence starting from 2-aminothiophene derivatives. A representative pathway includes:
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Mannich Reaction : Condensation of 2-aminothiophene with formaldehyde and methylamine to form a tetrahydrobenzo[b]thiophene scaffold.
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Cyanoacetylation : Introduction of the cyano group via nucleophilic substitution using cyanoacetic acid or malononitrile under acidic conditions.
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Carboxylic Acid Functionalization : Oxidation of a methyl side chain or hydrolysis of a nitrile group to yield the carboxylic acid moiety.
Key Reaction Conditions :
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Solvents : Ethanol, dimethylformamide (DMF), or acetic acid.
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Catalysts : Piperidine or diisopropylethylamine (DIEA) for base-mediated reactions.
Example Protocol (Adapted from WO2023244599A1) :
A mixture of 2-amino-3-cyano-4-methylthiophene (1.0 eq), DMF (3 vol), and DIEA (1.1 eq) was heated at 100°C for 12 hours. The crude product was purified via reverse-phase HPLC to yield the target compound in 67% yield.
One-Pot Tandem Reactions
Recent advances emphasize one-pot methodologies to reduce purification steps. A notable approach combines:
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Michael Addition : Between thiophene-2-amine and acrylonitrile.
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Intramolecular Cyclization : Facilitated by Brønsted acids like p-toluenesulfonic acid (PTSA).
Optimization Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 90–110°C | 72–78 |
| PTSA Concentration | 10 mol% | 81 |
| Reaction Time | 8–10 hours | 68–75 |
This method achieves an 81% yield with minimal byproducts, attributed to the synergistic effect of PTSA in accelerating both addition and cyclization.
Enantioselective Synthesis
For applications requiring chiral purity (e.g., KRAS inhibitors), asymmetric synthesis is critical. A patented route employs:
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Chiral Auxiliary-Mediated Cyclization : Using (S)-proline to induce stereocontrol.
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Dynamic Kinetic Resolution : Racemization of intermediates under basic conditions to enhance enantiomeric excess (ee).
Performance Metrics :
Analytical and Process Characterization
Spectroscopic Validation
Challenges in Scale-Up
| Challenge | Mitigation Strategy |
|---|---|
| Low Cyclization Yield | High-pressure conditions (3–5 bar) |
| Epimerization | Low-temperature quenching (-20°C) |
| Solvent Recovery | Switch to ethanol/water azeotrope |
Microwave-assisted synthesis and flow chemistry are under investigation to enhance reaction efficiency. Preliminary data indicate a 40% reduction in cycle time using continuous flow reactors. Additionally, biocatalytic routes employing nitrilases for cyano group introduction show promise for greener synthesis.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes amide bond formation with amines using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(1H-6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate tetramethyluronium hexafluorophosphate) . For example:
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Compound 10 was synthesized via 2-amide formation using K₂CO₃ as a base .
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Compound 16 involved DIPEA (N,N-diisopropylethylamine) and DMSO .
Cycloaddition Reactions
The compound reacts with arylidenemalononitriles to form benzothieno[2,3-d]pyrimidine derivatives , a reaction driven by the cyano group’s reactivity.
Nucleophilic Substitution
Functional groups like the amino and cyano moieties enable reactions with acetylenic esters and ketones , yielding ethenylaminopyrano derivatives .
Functional Group Interactions
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Carboxylic acid : Acts as an electrophilic site, enabling activation to acyl chlorides for subsequent reactions.
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Amino group : Participates in hydrogen bonding with biological targets (e.g., Gln286 and Phe377 in enzymes), influencing activity .
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Cyano group : Facilitates π-stacking interactions and nucleophilic attack.
Stereochemical Considerations
The R-configuration of the compound (indicated by the SMILES C[C@@]1(...)) is critical for binding affinity. Deviations in the tetrahydrobenzo[b]thiophene ring position (e.g., alkyl substitution at position 6) disrupt ideal poses in assays but do not consistently alter activity .
Analytical Characterization
Reactions are monitored using:
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NMR spectroscopy : Confirms structural integrity and functional group placement.
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HPLC : Ensures purity during synthesis.
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Mass spectrometry : Validates molecular weight and fragmentation patterns.
Biological Implications
The compound’s reactivity underlies its potential as a pharmacological lead :
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit biological activities that may be harnessed in drug development. For example:
- Anticancer Activity : Some studies have explored the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it useful in the preparation of more complex molecules. Key applications include:
- Synthesis of Heterocycles : The compound can be utilized to construct heterocyclic frameworks that are prevalent in pharmaceutical compounds .
Material Science
The unique properties of 2-amino derivatives have led to their exploration in material science for the development of novel materials with specific functionalities. Applications include:
- Conductive Polymers : Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability .
Data Table of Applications
| Application Area | Specific Uses | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | |
| Organic Synthesis | Building block for heterocyclic compounds | |
| Material Science | Development of conductive polymers |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 2-amino compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways, highlighting the potential of this compound in cancer therapy.
Case Study 2: Synthesis of Heterocycles
Research conducted on the synthesis of novel heterocycles using 2-amino derivatives revealed efficient methods for creating complex structures with potential pharmaceutical applications. The study emphasized the utility of this compound as a versatile synthetic intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid involves its interaction with various molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Key Differences : Replaces the carboxylic acid at position 4 with an ethyl ester. This modification increases lipophilicity, making it more soluble in organic solvents compared to the carboxylic acid derivative.
- Applications : Used as a precursor in organic synthesis; commercially available in 500 mg and 1 g quantities .
Chromium(III) Complex of 2-Amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene (ACTT)
- Structure: Substitutes the cyano group (position 3) with a carbomethoxy (ester) group.
- Coordination Chemistry: Acts as a bidentate ligand via the amino nitrogen and carbonyl oxygen, forming a Cr(III) complex with a square bipyramidal geometry .
- Bioactivity : Demonstrates broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), highlighting the impact of substituents on biological activity .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Spectral and Analytical Comparisons
Biological Activity
2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid (CAS No. 175599-84-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its cytotoxicity, anti-proliferative effects, and possible therapeutic applications.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cell lines.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance:
| Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 13.42 | 0.045 |
| MDA-MB-231 (Breast Cancer) | 52.56 | 0.16 |
| MCF-10A (Normal Epithelial) | 1736 | 5.37 |
These results indicate a selective cytotoxic effect against cancer cells compared to normal epithelial cells, suggesting a potential therapeutic index for the compound .
Anti-Proliferative Effects
The anti-proliferative effects of the compound were assessed using the MTT assay on various cancer cell lines. The findings suggest that the compound inhibits cell proliferation through mechanisms such as cell cycle arrest:
- MCF-7 Cells : Arrested in the G1 phase.
- MDA-MB-231 Cells : Arrested in the G2 phase.
This differential effect on cell cycle progression underscores its potential as a targeted anti-cancer therapy .
The mechanisms by which this compound exerts its biological effects include:
- Induction of apoptosis in cancer cells.
- Modulation of cellular pathways involved in proliferation and survival.
Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.
Case Studies and Research Findings
Research has shown that derivatives of this compound can exhibit significant antibacterial activity as well. For example:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
The Gewald reaction is a foundational method, utilizing ketones, elemental sulfur, and cyanoacetate derivatives under basic conditions (e.g., morpholine or DMF as catalysts). Microwave-assisted protocols (e.g., 100–120°C for 10–15 minutes) significantly reduce reaction times and improve yields compared to traditional reflux methods . Multi-component reactions, such as the Petasis approach, have also been adapted using substituted boronic acids, glyoxylic acid derivatives, and thiophene precursors in hexafluoroisopropanol (HFIP) with molecular sieves to enhance regioselectivity . Purification typically involves reverse-phase HPLC with gradients of acetonitrile/water .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- IR spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- NMR (1H/13C) : Assigns proton environments (e.g., tetrahydrobenzo ring protons at δ 1.5–2.8 ppm) and carbon signals (e.g., cyano carbon at ~115 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N₂O₂S: 253.0648) .
- X-ray crystallography : Resolves stereochemical ambiguities; single-crystal studies reveal chair conformations in the tetrahydrobenzo ring and planarity of the thiophene moiety .
Advanced: How can conflicting NMR data due to signal overlap be resolved?
Answer:
Overlapping signals in crowded regions (e.g., δ 1.5–2.8 ppm for tetrahydrobenzo protons) can be addressed using:
- High-field NMR (700 MHz or above) : Enhances resolution of diastereotopic protons .
- 2D techniques (COSY, HSQC) : Correlates coupled protons and carbon assignments .
- Variable-temperature NMR : Reduces dynamic effects in flexible regions (e.g., cyclohexene-like rings) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and substituent orientation .
Advanced: What structural modifications enhance antibacterial activity in derivatives of this compound?
Answer:
Structure-activity relationship (SAR) studies indicate:
- Acylation at position 3 : Introducing carboxamide or ester groups improves solubility and target binding (e.g., compound 31 in showed MIC ≤ 2 µg/mL against S. aureus).
- Electron-withdrawing substituents : Cyano groups at position 3 stabilize aromatic π-stacking with bacterial enzyme active sites .
- Ring saturation : The tetrahydrobenzo moiety enhances membrane permeability compared to fully aromatic analogs .
Basic: What are the critical steps in optimizing reaction yields during synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, HFIP) improve reagent solubility and reaction homogeneity .
- Catalyst screening : Morpholine or piperidine accelerates cyclocondensation in Gewald reactions .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 62% yield in 40 minutes for multi-component reactions) .
- Purification : Reverse-phase HPLC with acetonitrile/water gradients (30%→100%) removes byproducts like unreacted boronic acids .
Advanced: How do computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predicts binding affinities to bacterial targets (e.g., penicillin-binding proteins) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 1–3), aqueous solubility, and CYP450 interactions .
- DFT calculations : Evaluate electron density distribution to guide substitution patterns (e.g., cyano groups at position 3 lower LUMO energy, enhancing reactivity) .
Basic: What safety precautions are recommended during handling?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on analogs in ).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., HFIP) .
- Waste disposal : Follow institutional guidelines for cyanide-containing byproducts .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
